(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione
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Overview
Description
(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione is a natural product found in Aspergillus flavipes with data available.
Scientific Research Applications
Synthesis Methods
The compound "(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione" belongs to a class of compounds with complex heterocyclic structures. Research indicates efficient synthesis methods for similar compounds, such as the three-component condensation reaction used to synthesize spiro[benzopyrazoloquinoline-indoline]triones and spiro[acenaphthylenebenzopyrazoloquinoline]triones, which might be relevant for the synthesis of the compound (Dabiri et al., 2011). Additionally, the synthesis of related compounds, such as fiscalin B and its chloro derivative, is achieved through microwave-assisted polycondensation, demonstrating the complexity and the necessity of sophisticated techniques for these compounds (Long et al., 2021).
Structural Analysis
The absolute configuration and structural elucidation of complex compounds like the one mentioned are critical for understanding their biological activities. Studies have used techniques like X-ray crystallography and electronic circular dichroism (ECD) spectra analysis to determine the absolute configuration of complex molecules. For instance, the structure of non-natural (+)-fiscalin B was established by X-ray crystallography, and the absolute configuration of naturally occurring fiscalin B was confirmed through comparison of calculated and experimental ECD spectra (Long et al., 2021).
Biological Activity and Applications
Modulation of Biological Activities
Compounds with similar structural features have been reported to possess significant biological activities. For instance, specific spirooxoindolepyrrolidine derivatives have been designed as modulators of p53 activity, a crucial protein in the regulation of the cell cycle and apoptosis. These compounds have shown potential in inhibiting the growth of various human tumor cells, indicating the therapeutic potential of structurally complex compounds (Gomez-Monterrey et al., 2010).
Antimicrobial Properties
Furthermore, compounds with pyrazoline and pyrazole derivatives, which might share structural similarities with the target compound, have been synthesized and tested for their antimicrobial activity. They have shown effectiveness against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans, suggesting potential applications in combating infections (Hassan, 2013).
properties
CAS RN |
157075-58-6 |
---|---|
Product Name |
(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione |
Molecular Formula |
C23H19N5O3 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
12-methylspiro[2,10,13-triazatetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,10-tetraene-16,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,14-trione |
InChI |
InChI=1S/C23H19N5O3/c1-22-20-25-14-8-4-2-6-12(14)19(31)28(20)16(18(30)26-22)10-23(22)13-7-3-5-9-15(13)27-17(29)11-24-21(23)27/h2-9,16,21,24H,10-11H2,1H3,(H,26,30) |
InChI Key |
SIIMITFGYHVBGG-UHFFFAOYSA-N |
SMILES |
CC12C3=NC4=CC=CC=C4C(=O)N3C(CC15C6NCC(=O)N6C7=CC=CC=C57)C(=O)N2 |
Canonical SMILES |
CC12C3=NC4=CC=CC=C4C(=O)N3C(CC15C6NCC(=O)N6C7=CC=CC=C57)C(=O)N2 |
synonyms |
spiroquinazoline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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